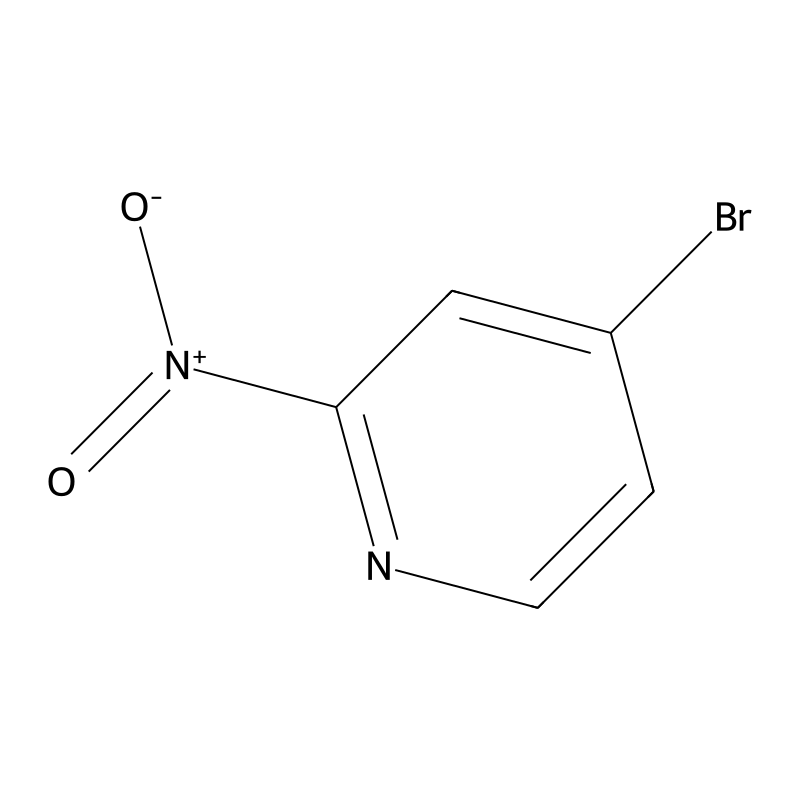

4-Bromo-2-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

- Some research efforts have focused on the development of efficient and cost-effective methods for synthesizing 4-Br-2-NO2-pyridine. This includes exploring alternative starting materials and reaction conditions [, ].

Potential Applications:

- Based on its chemical structure, 4-Br-2-NO2-pyridine possesses characteristics that could be relevant to various research fields, including:

- Organic chemistry: As a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, materials science, or other areas [].

- Medicinal chemistry: The presence of the nitro group (NO2) suggests potential for exploring antibacterial or antifungal properties, although further research is necessary [].

- Material science: The combination of the bromo (Br) and nitro groups could be of interest for the development of novel materials with specific electronic or optical properties, but further investigation is needed [].

4-Bromo-2-nitropyridine is an organic compound with the molecular formula . It is a derivative of pyridine, featuring a bromine atom at the fourth position and a nitro group at the second position on the pyridine ring. This unique arrangement contributes to its distinct chemical properties and reactivity. The compound is typically encountered as a yellowish crystalline solid and has garnered interest in various fields, including medicinal chemistry and materials science.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted pyridines.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts, yielding 4-bromo-2-aminopyridine.

- Oxidation: Although less common, oxidation reactions can occur, typically involving strong oxidizing agents.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium amide or thiourea in solvents like dimethylformamide.

- Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

- Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products- From Nucleophilic Substitution: Various substituted pyridines.

- From Reduction: 4-bromo-2-aminopyridine.

- From Oxidation: Products depend on the specific oxidizing agent used and conditions.

- From Nucleophilic Substitution: Various substituted pyridines.

- From Reduction: 4-bromo-2-aminopyridine.

- From Oxidation: Products depend on the specific oxidizing agent used and conditions.

Research into the biological activity of 4-bromo-2-nitropyridine suggests potential antimicrobial and anticancer properties. The compound may interact with biological targets, such as enzymes or receptors, influencing various biochemical pathways. Its nitro group can undergo bioreduction to form reactive intermediates that may affect cellular components, while the bromine atom may participate in halogen bonding, enhancing molecular recognition processes.

The synthesis of 4-bromo-2-nitropyridine generally involves the bromination of 2-nitropyridine. A common method includes:

- Bromination Reaction:

- Reacting 2-nitropyridine with bromine in the presence of a catalyst (e.g., iron or aluminum bromide).

- The reaction conditions are controlled to ensure selective bromination at the fourth position.

Industrial Production

In industrial settings, similar synthetic routes are optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed.

4-Bromo-2-nitropyridine serves multiple purposes across various fields:

- Chemistry: Acts as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Biology: Investigated for its potential biological activities and interactions with biomolecules.

- Medicine: Explored for its use in drug development as a precursor for active pharmaceutical ingredients.

- Industry: Utilized in manufacturing dyes, pigments, and specialty chemicals.

Studies involving 4-bromo-2-nitropyridine focus on its interactions with biological molecules. These investigations are crucial for optimizing pharmacological properties and understanding its implications in therapeutic applications. The mechanism of action often involves modulation of enzyme activity or interference with signaling pathways.

Several compounds share structural similarities with 4-bromo-2-nitropyridine. Here are some notable examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-Bromo-4-nitropyridine | Bromine at position 2; Nitro at position 4 | Different positional isomerism affects reactivity |

| 4-Chloro-2-nitropyridine | Chlorine atom instead of bromine | Different reactivity profile |

| 4-Fluoro-2-nitropyridine | Fluorine atom instead of bromine | Alters electronic properties compared to bromine |

| 4-Bromo-5-methoxy-2-nitropyridine | Methoxy group at position 5 | Influences chemical reactivity due to additional substituent |

| 4-Bromo-N-methylpyridin-2-amines | Contains a methylamino group | Used in pharmaceuticals; differs in biological activity |